molecular formula C14H12ClNS B13146613 2-chloro-N,N-diphenylethanethioamide CAS No. 57988-98-4

2-chloro-N,N-diphenylethanethioamide

Cat. No.: B13146613
CAS No.: 57988-98-4
M. Wt: 261.8 g/mol
InChI Key: RYEJIVBCDDAVAZ-UHFFFAOYSA-N
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Description

2-chloro-N,N-diphenylethanethioamide is an organic compound with the molecular formula C14H12ClNS. It is characterized by the presence of a chlorine atom, two phenyl groups, and a thioamide functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 2-chloro-N,N-diphenylethanethioamide typically involves the reaction of 2-chloroethanethioamide with diphenylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

2-chloro-N,N-diphenylethanethioamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N,N-diphenylethanethioamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-chloro-N,N-diphenylethanethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chlorine atom can also participate in electrophilic reactions, further contributing to the compound’s biological effects .

Comparison with Similar Compounds

2-chloro-N,N-diphenylethanethioamide can be compared with other similar compounds, such as:

    2-chloro-N,N-dimethylacetamide: This compound has a similar structure but with dimethyl groups instead of phenyl groups.

    2-chloro-N,N-diphenylacetamide: This compound has an amide group instead of a thioamide group.

The uniqueness of this compound lies in its thioamide functional group, which imparts distinct reactivity and potential biological activities.

Properties

CAS No.

57988-98-4

Molecular Formula

C14H12ClNS

Molecular Weight

261.8 g/mol

IUPAC Name

2-chloro-N,N-diphenylethanethioamide

InChI

InChI=1S/C14H12ClNS/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

RYEJIVBCDDAVAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=S)CCl

Origin of Product

United States

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